4,6-Dihydroxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications. This compound features two hydroxyl groups at the 4 and 6 positions of the indazole ring, which contribute to its reactivity and biological properties. The compound is also recognized by its chemical identifier, 885518-73-0, and has garnered interest for its potential applications in various scientific fields, including chemistry, biology, and medicine .
4,6-Dihydroxy-1H-indazole can be synthesized through various methods involving cyclization reactions of appropriate precursors. It is classified under heterocyclic compounds due to its distinct ring structure that includes nitrogen atoms. The compound's classification is crucial for understanding its reactivity and interactions with biological systems .
Methods: The synthesis of 4,6-Dihydroxy-1H-indazole typically involves the cyclization of nitrobenzaldehyde derivatives with hydrazine hydrate. This reaction is often followed by reduction steps to yield the desired product. A common synthetic route includes:
Technical Details: Industrial production may employ continuous flow reactors to optimize yield and purity while focusing on cost-effectiveness. Reaction conditions such as temperature, pressure, and solvent choice are critical for maximizing output in both laboratory and industrial settings.
The molecular structure of 4,6-Dihydroxy-1H-indazole can be described as follows:
Property | Value |
---|---|
Molecular Formula | C7H6N2O2 |
Molecular Weight | 150.13 g/mol |
Melting Point | Not extensively documented |
Solubility | Soluble in organic solvents |
4,6-Dihydroxy-1H-indazole undergoes several chemical reactions due to its functional groups:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Sodium borohydride | Alcoholic solutions |
Substitution | Halogens or alkylating agents | Acidic or basic conditions |
The mechanism of action of 4,6-Dihydroxy-1H-indazole involves interactions with specific molecular targets within biological systems. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the compound may participate in redox reactions that influence cellular pathways and signaling mechanisms .
The compound's stability and reactivity are critical for its application in synthetic chemistry and medicinal research. Its ability to participate in redox reactions enhances its potential as an enzyme inhibitor .
4,6-Dihydroxy-1H-indazole has diverse applications in scientific research:
The indazole scaffold emerged as a privileged structure in medicinal chemistry following the isolation of natural indazole alkaloids such as nigellicine and nigeglanine from Nigella sativa L. (black cumin). These early discoveries revealed the intrinsic bioactivity of the indazole core, spurring systematic exploration of synthetic derivatives [3]. By the mid-20th century, chemists had developed robust methods for functionalizing the indazole ring system, enabling the synthesis of novel derivatives with varied substitution patterns. The discovery that nitro-substituted indazoles exhibited potent biological activities accelerated pharmacological investigations, particularly when substituted at the C-3, C-4, C-6, and C-7 positions. For example, 7-nitro derivatives demonstrated specific inhibitory properties against nitric oxide synthase isoforms, highlighting the structure-dependent bioactivity of indazole compounds [4]. This period marked the transition from naturally occurring indazoles to rationally designed synthetic analogs, setting the foundation for targeted drug discovery programs focused on this heterocyclic system.
The therapeutic potential of indazoles expanded significantly with the FDA approval of drugs like niraparib (PARP inhibitor), axitinib (VEGF inhibitor), and entrectinib (ALK/ROS1 inhibitor). These clinical successes validated the indazole nucleus as a versatile pharmacophore capable of interacting with diverse biological targets, particularly in oncology [3]. The structural similarity between these drugs and naturally occurring indazole alkaloids underscored the evolutionary pathway from plant-derived compounds to synthetic therapeutic agents. Notably, entrectinib incorporates a 5-(3,5-difluorobenzyl)-1H-indazole moiety that serves as its active pharmacophore for kinase inhibition, demonstrating how strategic substitution enhances target specificity [2].
Table 1: Evolution of Therapeutically Significant Indazole Derivatives [3] [9]
Compound Class | Key Derivatives | Therapeutic Application | Discovery Timeline |
---|---|---|---|
Natural Alkaloids | Nigellicine, Nigeglanine | Traditional medicine (diabetes, hypertension) | Pre-20th century |
Early Synthetic Derivatives | 4-Nitro-1H-indazole, 7-Nitro-1H-indazole | Nitric oxide synthase inhibition | 1960s-1980s |
Clinical Agents | Axitinib, Niraparib, Entrectinib | Oncology (approved drugs) | 2000s-Present |
Hydroxy-Substituted Derivatives | 4,6-Dihydroxy-1H-indazole, 4-Hydroxy-6-substituted analogs | Kinase inhibition, Immunomodulation | 2010s-Present |
Hydroxy-substituted indazoles entered drug discovery pipelines as strategic modifications to enhance solubility and hydrogen-bonding capacity while preserving the planar aromatic structure necessary for target interaction. Early research focused on monohydroxy indazoles like 4-hydroxy-1H-indazole and 6-hydroxy-1H-indazole to establish structure-activity relationship (SAR) principles. These studies revealed that the position of hydroxy substitution profoundly influenced physicochemical properties and target engagement. For instance, the 4-hydroxy derivative demonstrated distinct hydrogen-bonding patterns compared to the 6-isomer when complexed with kinase targets, establishing the regiochemical dependence of bioactivity [4]. NMR studies of hydroxymethyl-indazole derivatives provided further evidence that substitution position dramatically affected molecular conformation and electronic distribution [4].
The synthesis of dihydroxy indazoles represented a significant advancement in optimizing indazole-based pharmacophores. Researchers discovered that 4,6-disubstituted indazoles offered enhanced target specificity compared to monosubstituted analogs, particularly in immunomodulatory applications. The 4,6-dihydroxy pattern specifically created a complementary hydrogen-bonding motif capable of interacting with polar residues in enzyme active sites. This discovery emerged from systematic SAR analyses showing that ortho-hydroxy arrangements in the six-membered ring significantly enhanced binding to heme-containing enzymes like IDO1 (indoleamine 2,3-dioxygenase 1) and TDO (tryptophan 2,3-dioxygenase) [1] [5]. The 4,6-dihydroxy-1H-indazole scaffold demonstrated particular promise due to its balanced electronic properties and synthetic accessibility compared to other dihydroxy isomers.
Pharmacophore modeling of indazole-based inhibitors revealed that hydroxy groups served as critical hydrogen bond donors/acceptors while the indazole nitrogen participated in key ionic interactions. The evolution toward polyhydroxy derivatives emerged from computational studies indicating that multiple hydroxylation could enhance binding affinity without increasing molecular weight prohibitively. For 4,6-dihydroxy-1H-indazole, molecular docking simulations demonstrated that the 4-hydroxy group primarily formed hydrogen bonds with histidine residues in enzyme active sites, while the 6-hydroxy group stabilized water-mediated interactions with adjacent polar residues [5]. This dual functionality created a cooperative binding effect that monohydroxy analogs could not achieve.
Structure-based drug design approaches further refined the 4,6-dihydroxyindazole pharmacophore. By integrating X-ray crystallography data from indazole-protein complexes, researchers established that the spatial orientation of the 4,6-dihydroxy motif optimally aligned with complementary residues in the binding pockets of kinases and dioxygenases [2] [5]. These insights enabled the rational design of derivatives like HT-37, a 4,6-disubstituted indazole exhibiting dual IDO1/TDO inhibitory activity (IC50 = 0.91 μM and 0.46 μM respectively) [1]. The pharmacophore model was further validated through comparative molecular field analysis (CoMFA), which demonstrated that electron-donating hydroxy groups at positions 4 and 6 enhanced charge transfer interactions with heme iron in dioxygenase enzymes [5].
Table 2: Pharmacophore Features of Evolving Indazole Derivatives [4] [5]
Pharmacophore Element | Simple Indazole | Monohydroxy-Indazole | 4,6-Dihydroxy-Indazole |
---|---|---|---|
Aromatic Core | π-π Stacking | π-π Stacking | π-π Stacking |
N1 Nitrogen | Ionic Interactions | Ionic Interactions | Ionic Interactions |
C4/C6 Substituents | Variable | Single H-bond Donor/Acceptor | Dual H-bond Donors/Acceptors |
Electronic Effects | -- | Moderate Electron Donation | Enhanced Electron Donation |
Spatial Occupation | Planar | Planar with Steric Tolerance | Optimized 3D Orientation |
The development of green synthetic approaches for polyhydroxy indazoles represented a crucial advancement in pharmacophore optimization. Traditional methods relied on transition metal-catalyzed cross-coupling reactions using palladium or rhodium catalysts, which posed challenges in regioselectivity and environmental impact [3]. Innovative methods employing "ipso substitution" strategies significantly improved the synthesis of 4,6-dihydroxy-1H-indazole derivatives with better atom economy and reduced step counts [3]. These methodological advances facilitated the production of diverse analogs for SAR studies, confirming that the 4,6-dihydroxy configuration provided optimal bioactivity across multiple target classes while maintaining synthetic accessibility.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1